molecular formula C16H13Cl2NO4 B1665411 Aceclofenac CAS No. 89796-99-6

Aceclofenac

Cat. No.: B1665411
CAS No.: 89796-99-6
M. Wt: 354.2 g/mol
InChI Key: MNIPYSSQXLZQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Aceclofenac primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

This compound works by inhibiting the action of COX . This inhibition prevents the production of prostaglandins, thereby reducing pain, swelling, inflammation, and fever .

Biochemical Pathways

The inhibition of COX by this compound downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway . This results in a reduction of inflammation and pain.

Pharmacokinetics

This compound is an oral non-steroidal anti-inflammatory drug (NSAID) with marked anti-inflammatory and analgesic properties . It belongs to BCS Class II , indicating it has poor aqueous solubility but high permeability . It displays high permeability to penetrate into synovial joints, which is particularly beneficial in conditions like osteoarthritis where joint pain and inflammation are prevalent . Peak plasma concentrations are reached approximately 1.25 to 3.00 hours following ingestion .

Result of Action

The result of this compound’s action is the relief of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . It is reported to have a higher anti-inflammatory action or at least comparable effects than conventional NSAIDs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and permeability characteristics (BCS Class II) mean that its absorption and efficacy can be affected by factors that alter gastrointestinal pH or disrupt the integrity of the gastrointestinal mucosa . Furthermore, its metabolism in human hepatocytes and human microsomes can be influenced by factors that affect liver function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aceclofenac is synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with chloroacetyl chloride to form 2-(2,6-dichlorophenylamino)acetyl chloride. This intermediate is then reacted with glycolic acid to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically involves the use of solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: Aceclofenac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aceclofenac has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Aceclofenac’s unique properties make it a valuable option for patients requiring long-term NSAID therapy with a lower risk of gastrointestinal complications.

Properties

IUPAC Name

2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIPYSSQXLZQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045522
Record name Aceclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble
Record name SID50085951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aceclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Through COX-2 inhibition, aceclofenac downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway. Inhibition of IL-6 is thought to be mediated by diclofenac converted from aceclofenac. Suppressed action of inflammatory cytokines decreases the production of reactive oxygen species. Aceclofenac is shown to decreased production of nitrous oxide in human articular chondrocytes. In addition, aceclofenac interferes with neutrophil adhesion to endothelium by decreasing the expression of L-selectin (CD62L), which is a cell adhesion molecule expressed on lymphocytes. Aceclofenac is proposed to stimulate the synthesis of glycosaminoglycan in human osteoarthritic cartilage which may be mediated through its inhibitory action on IL-1 production and activity. The chrondroprotective effects are generated by 4'-hydroxyaceclofenac which suppresses IL-1 mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and interferes with the release of proteoglycan from chrondrocytes.
Record name Aceclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

89796-99-6
Record name Aceclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89796-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclofenac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aceclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceclofenac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149-153
Record name Aceclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceclofenac
Reactant of Route 2
Reactant of Route 2
Aceclofenac
Reactant of Route 3
Reactant of Route 3
Aceclofenac
Reactant of Route 4
Reactant of Route 4
Aceclofenac
Reactant of Route 5
Reactant of Route 5
Aceclofenac
Reactant of Route 6
Reactant of Route 6
Aceclofenac
Customer
Q & A

Q1: What is the primary mechanism of action of Aceclofenac?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Q2: How does this compound's mechanism of action contribute to its therapeutic effects in conditions like osteoarthritis and rheumatoid arthritis?

A3: By inhibiting COX enzymes, this compound reduces the production of prostaglandins in inflamed tissues. [, , , ] This, in turn, helps to alleviate pain, reduce inflammation, and improve joint mobility in conditions like osteoarthritis and rheumatoid arthritis.

Q3: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C16H13Cl2NO4 and a molecular weight of 354.18 g/mol. [, , ]

Q4: Are there any characteristic spectroscopic data available for this compound?

A5: Yes, this compound exhibits a characteristic UV absorbance maximum at 275 nm in methanol. [, ] Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR), and mass spectrometry (MS) are also commonly employed for its characterization and identification of impurities. [, ]

Q5: What are some common formulation strategies employed to enhance the solubility and bioavailability of this compound?

A5: this compound's low aqueous solubility presents a challenge for its oral bioavailability. Several approaches have been investigated to overcome this, including:

  • Solid dispersions: This involves dispersing the drug in a hydrophilic carrier matrix, like polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), starch phosphate, or Gelucire. [, , , , ]
  • Inclusion complexation: This involves encapsulating this compound within the cavity of cyclodextrins, like β-cyclodextrin, to form inclusion complexes that exhibit improved solubility and dissolution. [, ]
  • Microemulsions and Nanoemulsions: Formulating this compound as microemulsions or nanoemulsions using suitable oils, surfactants, and co-solvents can significantly enhance its solubility and transdermal permeability. [, ]
  • Micronization: Reducing particle size using techniques like air jet milling can increase the surface area of this compound, enhancing its dissolution rate. [] This micronized material can be further incorporated into solid dispersions for improved handling and stability.

Q6: What types of dosage forms are commonly employed for this compound?

A6: this compound is commercially available in various dosage forms, including:

  • Oral Tablets: Conventional immediate-release tablets, as well as sustained-release formulations, have been developed. [, , , ]
  • Topical Gels: this compound gels are employed for localized pain relief and to minimize systemic side effects associated with oral administration. [, ]
  • Microspheres: Researchers are exploring microsphere formulations of this compound for targeted and controlled drug delivery. [, ]

Q7: What is the absorption profile of this compound following oral administration?

A9: this compound is rapidly and efficiently absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. [, , ]

Q8: Does food intake influence the bioavailability of this compound?

A10: While food intake may slightly delay the absorption of this compound, it does not significantly affect its overall bioavailability. []

Q9: How is this compound metabolized in the body?

A11: this compound undergoes rapid hepatic metabolism, primarily by ester hydrolysis to form its main active metabolite, Diclofenac. [, ] It also undergoes hydroxylation to form 4'-hydroxy-Aceclofenac.

Q10: Are there any significant species differences in the metabolism of this compound?

A12: Yes, significant species differences in this compound metabolism exist. In rats, the conversion to Diclofenac is extensive, while in humans, 4'-hydroxy-Aceclofenac is the major metabolite. []

Q11: What are some key aspects of this compound's safety profile that are relevant to researchers?

A11: While generally considered safe and effective, researchers should be aware of potential safety concerns associated with this compound and other NSAIDs, particularly with prolonged use. These include:

  • Gastrointestinal (GI) Effects: this compound, like other NSAIDs, can potentially cause GI irritation, ulceration, or bleeding. [, ]
  • Cardiovascular Risks: Long-term use of NSAIDs, in general, has been associated with potential cardiovascular risks. []

Q12: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations and biological samples?

A14:

  • UV-Spectrophotometry: Due to its characteristic UV absorbance, this compound can be quantified in pharmaceutical formulations using UV spectrophotometry. [, , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC (RP-HPLC), offer higher sensitivity and selectivity for the determination of this compound and its metabolites in biological samples like plasma. [, , , ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC provides enhanced resolution and faster analysis times compared to traditional HPLC, making it valuable for complex sample analysis. []

Q13: What are some current research areas focused on improving the delivery and therapeutic efficacy of this compound?

A13:

  • Targeted Drug Delivery: Researchers are exploring strategies to deliver this compound specifically to inflamed joints, minimizing systemic exposure and potential side effects. [] This includes using microspheres or nanoparticles for targeted delivery.
  • Controlled Release Formulations: Developing sustained-release or pulsatile release formulations aims to maintain therapeutic drug levels for extended periods, improving patient compliance and reducing dosing frequency. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.